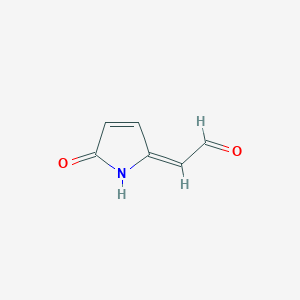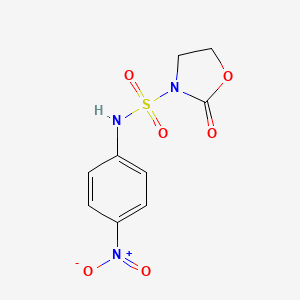
N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a nitrophenyl group, an oxooxazolidine ring, and a sulfonamide group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide typically involves the reaction of 4-nitroaniline with a suitable oxazolidine derivative under controlled conditions. One common method involves the use of dimethylformamide as a solvent and dicyclohexyl carbodiimide as a coupling agent . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, with solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Reduction: The major product is N-(4-aminophenyl)-2-oxooxazolidine-3-sulfonamide.
Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Nitrophenyl)acetamide
- N-(4-Nitrophenyl)thiazol-2-yl derivatives
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
Uniqueness
N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxooxazolidine ring differentiates it from other nitrophenyl derivatives, providing unique structural and functional properties .
Eigenschaften
CAS-Nummer |
848937-74-6 |
|---|---|
Molekularformel |
C9H9N3O6S |
Molekulargewicht |
287.25 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C9H9N3O6S/c13-9-11(5-6-18-9)19(16,17)10-7-1-3-8(4-2-7)12(14)15/h1-4,10H,5-6H2 |
InChI-Schlüssel |
ZQLLNEYLBWTCOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)N1S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12918695.png)
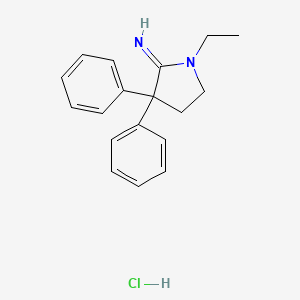

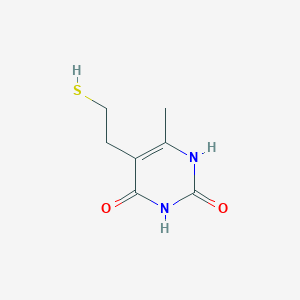
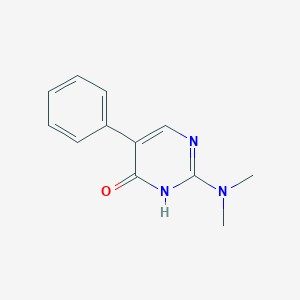
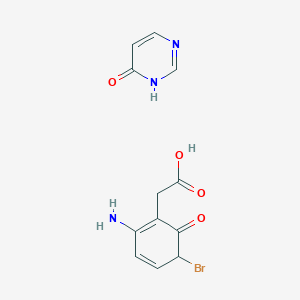
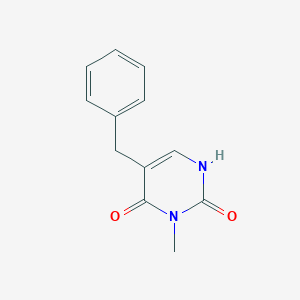
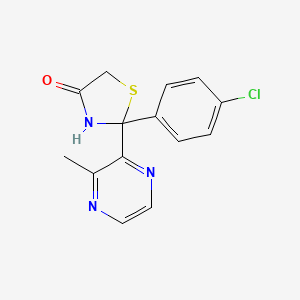
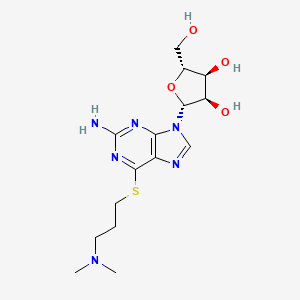

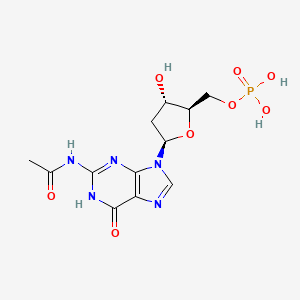
![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
